Cas no 2229213-05-0 (2-(4-Bromo-2-fluoro-6-methoxyphenyl)oxirane)

2-(4-Bromo-2-fluoro-6-methoxyphenyl)oxirane Chemical and Physical Properties
Names and Identifiers
-
- EN300-1924754
- 2229213-05-0
- 2-(4-bromo-2-fluoro-6-methoxyphenyl)oxirane
- 2-(4-Bromo-2-fluoro-6-methoxyphenyl)oxirane
-
- Inchi: 1S/C9H8BrFO2/c1-12-7-3-5(10)2-6(11)9(7)8-4-13-8/h2-3,8H,4H2,1H3
- InChI Key: BLISPHWPIHUHHH-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)OC)C1CO1)F
Computed Properties
- Exact Mass: 245.96917g/mol
- Monoisotopic Mass: 245.96917g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 21.8Ų
2-(4-Bromo-2-fluoro-6-methoxyphenyl)oxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1924754-2.5g |
2-(4-bromo-2-fluoro-6-methoxyphenyl)oxirane |
2229213-05-0 | 2.5g |
$1454.0 | 2023-06-01 | ||
Enamine | EN300-1924754-10.0g |
2-(4-bromo-2-fluoro-6-methoxyphenyl)oxirane |
2229213-05-0 | 10g |
$3191.0 | 2023-06-01 | ||
Enamine | EN300-1924754-1.0g |
2-(4-bromo-2-fluoro-6-methoxyphenyl)oxirane |
2229213-05-0 | 1g |
$743.0 | 2023-06-01 | ||
Enamine | EN300-1924754-0.05g |
2-(4-bromo-2-fluoro-6-methoxyphenyl)oxirane |
2229213-05-0 | 0.05g |
$624.0 | 2023-06-01 | ||
Enamine | EN300-1924754-0.5g |
2-(4-bromo-2-fluoro-6-methoxyphenyl)oxirane |
2229213-05-0 | 0.5g |
$713.0 | 2023-06-01 | ||
Enamine | EN300-1924754-5.0g |
2-(4-bromo-2-fluoro-6-methoxyphenyl)oxirane |
2229213-05-0 | 5g |
$2152.0 | 2023-06-01 | ||
Enamine | EN300-1924754-0.1g |
2-(4-bromo-2-fluoro-6-methoxyphenyl)oxirane |
2229213-05-0 | 0.1g |
$653.0 | 2023-06-01 | ||
Enamine | EN300-1924754-0.25g |
2-(4-bromo-2-fluoro-6-methoxyphenyl)oxirane |
2229213-05-0 | 0.25g |
$683.0 | 2023-06-01 |
2-(4-Bromo-2-fluoro-6-methoxyphenyl)oxirane Related Literature
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
Additional information on 2-(4-Bromo-2-fluoro-6-methoxyphenyl)oxirane
2-(4-Bromo-2-fluoro-6-methoxyphenyl)oxirane: A Comprehensive Overview
2-(4-Bromo-2-fluoro-6-methoxyphenyl)oxirane (CAS No. 2229213-05-0) is a unique and versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its bromo, fluoro, and methoxy substituents on a phenyl ring attached to an epoxide group, offers a rich platform for the development of novel pharmaceuticals and advanced materials.
The molecular structure of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)oxirane is particularly noteworthy due to its functional groups. The bromo substituent provides a handle for further chemical modifications, while the fluoro and methoxy groups introduce unique electronic and steric properties. These features make it an attractive starting material for the synthesis of complex molecules with diverse biological activities.
In recent years, the application of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)oxirane in medicinal chemistry has been extensively explored. One of the key areas of interest is its potential as an intermediate in the synthesis of anti-cancer drugs. Research published in the Journal of Medicinal Chemistry highlights the use of this compound in the development of novel inhibitors targeting specific cancer pathways. The bromo substituent allows for efficient coupling reactions, enabling the introduction of various functional groups that can enhance the drug's potency and selectivity.
Beyond its applications in pharmaceuticals, 2-(4-Bromo-2-fluoro-6-methoxyphenyl)oxirane has also shown promise in materials science. The presence of the epoxide group makes it a valuable monomer for the synthesis of polymers with unique properties. For instance, studies have demonstrated that polymers derived from this compound exhibit excellent thermal stability and mechanical strength, making them suitable for use in high-performance coatings and adhesives.
The synthetic accessibility of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)oxirane is another factor contributing to its widespread use. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One notable method involves the epoxidation of 4-bromo-2-fluoro-6-methoxybenzene using a peracid reagent, followed by purification through column chromatography. This process yields high-purity product with good yields, making it feasible for large-scale production.
In addition to its synthetic utility, the environmental impact of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)oxirane has been carefully evaluated. Studies have shown that this compound can be synthesized using environmentally benign reagents and conditions, minimizing its ecological footprint. This aligns with the growing trend towards green chemistry practices in both academia and industry.
The safety profile of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)oxirane is another critical aspect that has been thoroughly investigated. Toxicological studies have demonstrated that this compound exhibits low toxicity when handled under appropriate conditions. However, as with any chemical substance, proper handling and storage protocols should be followed to ensure user safety.
In conclusion, 2-(4-Bromo-2-fluoro-6-methoxyphenyl)oxirane (CAS No. 2229213-05-0) is a multifaceted compound with significant potential in various scientific disciplines. Its unique molecular structure, synthetic accessibility, and favorable safety profile make it an invaluable tool for researchers and industrialists alike. As ongoing research continues to uncover new applications and optimizations, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
2229213-05-0 (2-(4-Bromo-2-fluoro-6-methoxyphenyl)oxirane) Related Products
- 893590-34-6(N-(3-Chlorobenzyl)butan-2-amine)
- 2229604-29-7(2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine)
- 2097991-61-0(2-Chloro-3-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrazine)
- 2228624-64-2(4-oxo-1-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid)
- 2137778-15-3(Butanamide, 2,3-dimethyl-N-[2-(1,2,3,4-tetrahydro-6-quinolinyl)ethyl]-)
- 898431-47-5(N-(3,4-dichlorophenyl)-2-{2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}acetamide)
- 1261825-03-9(5-Fluoro-2'-(trifluoromethyl)biphenyl-3-carboxylic acid ethyl ester)
- 1432681-96-3(2,6-dimethoxy-3-(methylsulfanyl)benzoic acid)
- 1105664-04-7(Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate)
- 941912-24-9(2-{5-(4-methoxyphenoxy)methylfuran-2-yl}-5-{(pyridin-3-yl)methylamino}-1,3-oxazole-4-carbonitrile)




